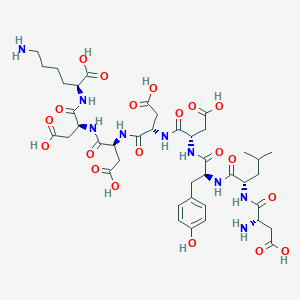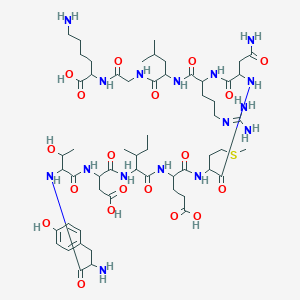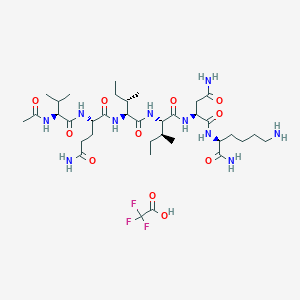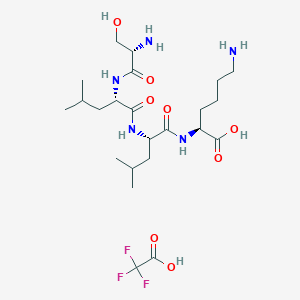
Exendin derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exendin derivative 1 is a 39 amino acid peptide.
Applications De Recherche Scientifique
Imaging Beta Cells
Exendin derivatives like Exendin-4 are used in developing imaging agents for beta cells. Modifications of Exendin-4 have led to the creation of high-yield PET imaging agents that accumulate in beta cells and enable in vivo imaging of insulinomas, as demonstrated in studies by Keliher et al. (2012) and Bauman et al. (2015) (Keliher et al., 2012) (Bauman et al., 2015).
Neurogenesis and Neuroprotection
Exendin-4 has shown promise in promoting neurogenesis and providing neuroprotection. Bertilsson et al. (2008) found that Exendin-4 stimulates neurogenesis in the adult rodent brain and induces recovery in a Parkinson's disease model. Additionally, Darsalia et al. (2014) reported that Exendin-4 reduces ischemic brain injury in diabetic mice and promotes microglial M2 polarization (Bertilsson et al., 2008) (Darsalia et al., 2014).
Diabetes Treatment
Exendin-4 has been extensively studied for its role in diabetes treatment. It acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, stimulating insulin secretion and showing a potent insulinotropic effect. Studies by Egan et al. (2002) and Young et al. (1999) have demonstrated its efficacy in reducing blood glucose levels and improving insulin sensitivity in diabetic models (Egan et al., 2002) (Young et al., 1999).
Cardioprotection and Stem Cell Survival
Exendin-4 also shows potential in cardioprotection and enhancing stem cell survival. He et al. (2016) found that Exendin-4 protects bone marrow-derived mesenchymal stem cells against oxygen/glucose and serum deprivation-induced apoptosis (He et al., 2016).
Miscellaneous Applications
Additional research has explored Exendin-4's role in reducing food intake and weight gain (Szayna et al., 2000), its insulinotropic and antagonistic effects on the GLP-1 receptor (Göke et al., 1993), and its evolutionary origin and structural comparison to GLP-1 (Irwin, 2012; Neidigh et al., 2001) (Szayna et al., 2000) (Göke et al., 1993) (Irwin, 2012) (Neidigh et al., 2001).
Propriétés
Formule moléculaire |
C₁₈₄H₂₈₁N₄₉O₆₁S |
|---|---|
Poids moléculaire |
4187.56 |
Séquence |
One Letter Code: HAEGTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPSLMNPQRSTVWY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Agtad[cfwkyc]V](/img/structure/B1574774.png)

